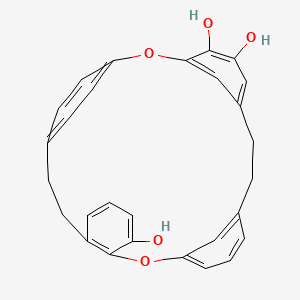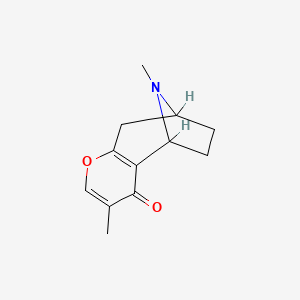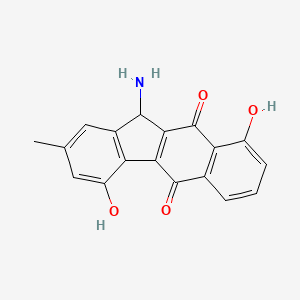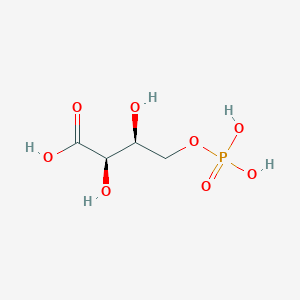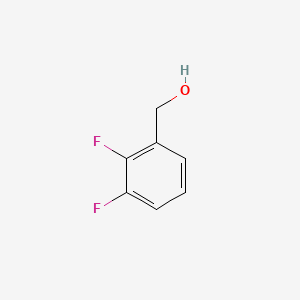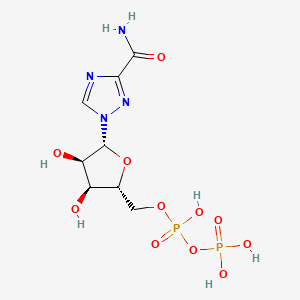
リバビリン 5'-二リン酸
説明
Ribavirin 5'-diphosphate (R5DP) is a nucleotide analog that has been used in the treatment of various viral infections. R5DP is a prodrug of the active form, ribavirin 5'-monophosphate (R5MP). R5DP is an important component of antiviral therapy, as it has been shown to be effective in treating a variety of viruses, including respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. In addition, R5DP is also used in laboratory experiments and research to study the molecular structure and function of viral proteins.
科学的研究の応用
抗ウイルス用途
リバビリン 5'-二リン酸は、抗ウイルス薬の開発に使用される有望なクラスの天然化合物です {svg_1}. ウイルスが細胞に侵入する過程を阻害したり、ゲノム複製段階を阻害したりすることができます {svg_2}. これは、人類にとって深刻な脅威である急速に突然変異するRNAウイルスの駆除に特に役立ちます {svg_3}.
抗菌用途
リバビリン 5'-二リン酸は、その抗ウイルス特性に加えて、抗菌用途も持っています {svg_4}. 細菌の増殖と複製を阻害することができるため、細菌感染症の治療に役立つツールです {svg_5}.
抗原虫用途
リバビリン 5'-二リン酸は、抗寄生虫薬の開発において可能性を示しています {svg_6}. これらの薬は、ヒトの体と寄生虫におけるヌクレオシドの代謝変換の特異性に基づいています {svg_7}.
併用化学療法における使用
リバビリンは、慢性C型肝炎の治療のためのいくつかの併用化学療法で広く使用されています {svg_8}. 副作用を軽減するために、生分解性ナノ粒子を使用して肝臓に送達されることがよくあります {svg_9}.
プロドラッグの開発
薬剤開発の新しいアプローチには、リバビリン 5'-二リン酸などの修飾ヌクレオシドのプロドラッグの使用が含まれます {svg_10}. これらのプロドラッグは、代謝過程の結果として、標的器官または組織で直接有効な薬剤に変換されます {svg_11}. この戦略により、ヒトに対する薬物の一般的な毒性が軽減され、ウイルスに感染した細胞に対する薬物の効果が向上します {svg_12}.
ウイルスキャップ酵素との相互作用
リバビリンは、ウイルスキャップ酵素と直接相互作用することができます {svg_13}. この能力は、RNAキャップ酵素の触媒メカニズムの理解に影響を与えます {svg_14}.
作用機序
Target of Action
Ribavirin 5’-diphosphate primarily targets the enzyme ribonucleoside diphosphate reductase , which plays a crucial role in nucleic acid synthesis . It also targets inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in guanosine monophosphate biosynthesis .
Mode of Action
Ribavirin 5’-diphosphate interacts with its targets and inhibits their function. It specifically inhibits ribonucleoside diphosphate reductase, thereby interfering with viral RNA replication . Additionally, it competitively inhibits IMPDH, leading to reduced guanosine monophosphate biosynthesis .
Biochemical Pathways
Ribavirin 5’-diphosphate affects several biochemical pathways. It increases the levels of inosine monophosphate (IMP), the presumed phosphate donor for the conversion of certain nucleosides to their monophosphate forms . This leads to the stimulation of the conversion of these nucleosides to their antivirally active triphosphate metabolites . Ribavirin also causes a marked depletion of the guanine nucleotide pools .
Pharmacokinetics
Ribavirin is promptly absorbed into circulation, with the help of gastrointestinal, sodium-dependent nucleoside transporters . It is then phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis .
Result of Action
Ribavirin exerts extensive perturbation of cellular and viral gene expression . It enhances the induction of interferon-related genes, including the interferon-α receptor, and down-regulates genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation .
Action Environment
The action of Ribavirin 5’-diphosphate can be influenced by environmental factors. For instance, in saturated quartz sand media, Ribavirin exhibits strong mobility and is less affected by different hydrochemical factors . In limestone porous media, the migration of ribavirin decreases . The presence of certain ions, such as Ca2+, can decrease the effluent recovery rate of Ribavirin .
将来の方向性
Ribavirin has proven to be effective against several viruses in the clinical setting and a multitude of viruses in vitro . With up to five different proposed mechanisms of action, recent advances have begun to discern the hierarchy of antiviral effects at play depending on the virus and the host conditions under scrutiny . Further analyses are thus required to accurately identify mechanisms to more optimally determine clinical treatments .
生化学分析
Biochemical Properties
Ribavirin 5’-diphosphate is involved in several biochemical reactions. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) and RNA-directed RNA polymerase. Ribavirin 5’-diphosphate inhibits IMPDH, leading to a reduction in guanosine triphosphate (GTP) levels, which is essential for viral RNA synthesis . Additionally, ribavirin 5’-diphosphate can be incorporated into viral RNA by RNA polymerase, causing mutations and inhibiting viral replication .
Cellular Effects
Ribavirin 5’-diphosphate affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Ribavirin 5’-diphosphate can modulate the immune response by promoting a T-helper type 1 (antiviral) immune response . It also affects the production of nitric oxide in macrophages, which can either increase or decrease depending on the concentration and duration of exposure . Furthermore, ribavirin 5’-diphosphate can alter cellular gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of ribavirin 5’-diphosphate involves several pathways. It inhibits IMPDH, reducing GTP levels and thereby suppressing viral RNA synthesis . Ribavirin 5’-diphosphate can also be incorporated into viral RNA, causing lethal mutagenesis and inhibiting viral replication . Additionally, ribavirin 5’-diphosphate can interfere with viral RNA capping enzymes, further inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ribavirin 5’-diphosphate change over time. Ribavirin 5’-diphosphate is relatively stable, but its antiviral activity can decrease over prolonged exposure due to degradation . Long-term studies have shown that ribavirin 5’-diphosphate can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of ribavirin 5’-diphosphate vary with different dosages in animal models. At lower doses, ribavirin 5’-diphosphate can effectively inhibit viral replication without causing significant toxicity . At higher doses, ribavirin 5’-diphosphate can cause adverse effects such as fetal resorptions, abnormalities, and reduced postnatal survival in animal studies . These toxic effects are dose-dependent and highlight the importance of careful dosage management.
Metabolic Pathways
Ribavirin 5’-diphosphate is involved in metabolic pathways that include phosphorylation and degradation. It is phosphorylated to form ribavirin triphosphate, which is the active antiviral form . Ribavirin 5’-diphosphate can also be degraded via deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite . These metabolic pathways are crucial for the antiviral activity of ribavirin 5’-diphosphate.
Transport and Distribution
Ribavirin 5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It is efficiently taken up by cells and phosphorylated to its active form . Ribavirin 5’-diphosphate is distributed throughout the body, with high concentrations found in the liver, where it exerts its antiviral effects . The distribution of ribavirin 5’-diphosphate is influenced by its interaction with transporters and binding proteins .
Subcellular Localization
Ribavirin 5’-diphosphate is localized within specific subcellular compartments. It is primarily found in the cytoplasm, where it is phosphorylated and exerts its antiviral effects . Ribavirin 5’-diphosphate can also interact with viral RNA capping enzymes in the cytoplasm, further inhibiting viral replication . The subcellular localization of ribavirin 5’-diphosphate is essential for its antiviral activity and effectiveness.
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSPXPQHONXITJ-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212489 | |
| Record name | Ribavirin 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63142-70-1 | |
| Record name | Ribavirin diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribavirin 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ribavirin 5'-diphosphate exert its antiviral effect?
A1: Ribavirin 5'-diphosphate primarily acts by inhibiting viral RNA-dependent RNA polymerases, the enzymes responsible for replicating viral RNA. This inhibition disrupts the viral life cycle by hindering the production of new viral proteins and genetic material. Studies demonstrate that Ribavirin 5'-diphosphate directly interacts with these polymerases, although the precise mechanism of inhibition remains an area of active research. [, , ] It's important to note that while Ribavirin 5'-triphosphate also exhibits inhibitory activity, Ribavirin 5'-diphosphate appears to be more potent in some viral systems. [, ]
Q2: Is Ribavirin 5'-diphosphate incorporated into viral RNA transcripts?
A2: No, research suggests that Ribavirin 5'-diphosphate does not get incorporated into newly synthesized viral RNA strands. Experiments using Vesicular Stomatitis Virus (VSV) and La Crosse virus demonstrated that the presence of Ribavirin 5'-diphosphate during transcription resulted in full-length viral transcripts with no detectable drug incorporation. [] This finding suggests that Ribavirin 5'-diphosphate exerts its inhibitory effect through direct interaction with the viral polymerase rather than by acting as a chain terminator.
Q3: Which viral systems are particularly susceptible to Ribavirin 5'-diphosphate's inhibitory effects?
A3: While Ribavirin and its metabolites demonstrate broad-spectrum antiviral activity, certain viruses appear more sensitive to Ribavirin 5'-diphosphate. For example, La Crosse virus, another RNA virus, exhibited significant susceptibility to Ribavirin 5'-diphosphate at concentrations as low as 0.1 microgram/ml. [] This finding highlights the potential for developing targeted therapies utilizing Ribavirin 5'-diphosphate or its analogs against specific viral infections.
Q4: Are there analytical challenges in studying Ribavirin and its metabolites?
A4: Analyzing Ribavirin and its phosphorylated metabolites, including Ribavirin 5'-diphosphate, can be challenging due to potential interferences from structurally similar compounds. For instance, in biological assays using recombinant human UGT1A1, components like uridine and its phosphorylated derivatives share the same nominal mass as Ribavirin and its metabolites. [] This similarity necessitates the use of high-resolution accurate mass spectrometry (HRAMS) techniques to differentiate these compounds and ensure accurate quantification. [] This approach underscores the importance of employing advanced analytical tools for studying Ribavirin 5'-diphosphate and further unraveling its antiviral mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


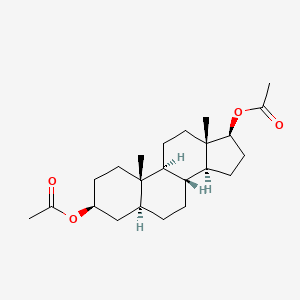


![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)

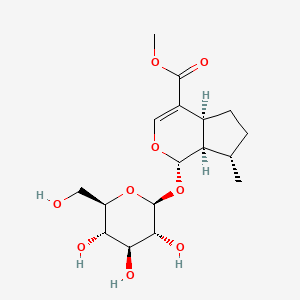
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
